molecular formula C₂₃H₃₁NO₁₃ B1146038 Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate CAS No. 62346-12-7

Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate

Cat. No.: B1146038
CAS No.: 62346-12-7
M. Wt: 529.49
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Preparation Methods

The synthesis of Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate involves multiple steps, including the protection of hydroxyl groups, glycosylation, and esterification. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

    Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Utilized in research to understand the pharmacokinetics and pharmacodynamics of related compounds.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate can be compared with other similar compounds, such as:

    Dopamine: A neurotransmitter involved in various physiological processes.

    Dopamine Glucuronide: A metabolite of dopamine with different biochemical properties.

    Dopamine Acetate: A derivative of dopamine with distinct chemical characteristics.

The uniqueness of this compound lies in its specific structure, which allows it to be used in specialized research applications .

Biological Activity

Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate (commonly referred to as dopamine glucuronide) is a chemically modified form of dopamine that plays a significant role in biological systems. This compound is primarily studied for its pharmacological properties and biological activities, particularly in relation to neurotransmission and metabolic processes.

  • Molecular Formula : C23H31NO13
  • Molar Mass : 529.49 g/mol
  • CAS Number : 62346-12-7
  • Solubility : Soluble in methanol and partially soluble in chloroform, dichloromethane, and ethyl acetate.
  • Appearance : Off-white solid

Dopamine glucuronide is formed through the glucuronidation of dopamine, a process mediated by UDP-glucuronosyltransferases in the liver. This modification increases the water solubility of dopamine, facilitating its excretion from the body and reducing its potential toxicity. The biological activity of dopamine glucuronide is closely linked to its role in modulating dopamine signaling pathways.

Biological Activities

  • Neurotransmission Modulation : Dopamine glucuronide maintains the balance of dopamine levels in the brain, which is crucial for regulating mood, cognition, and motor functions. It acts as a reservoir for dopamine, releasing it as needed to maintain homeostasis.
  • Antioxidant Properties : Research indicates that dopamine derivatives exhibit antioxidant activity, potentially protecting cells from oxidative stress. This property may contribute to neuroprotection in various neurodegenerative diseases.
  • Anti-inflammatory Effects : Dopamine glucuronide has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions like Parkinson's disease and other neuroinflammatory disorders.
  • Impact on Drug Metabolism : The compound's formation through glucuronidation suggests its role in drug metabolism, affecting the pharmacokinetics of co-administered drugs.

Case Studies and Experimental Evidence

A variety of studies have explored the biological activities of dopamine glucuronide:

  • Study on Neuroprotection : A study highlighted that dopamine glucuronide significantly reduced neuronal cell death induced by oxidative stress in vitro. The compound was shown to preserve mitochondrial function and reduce apoptosis markers in neuronal cells .
  • Inflammation Model : In an animal model of neuroinflammation, administration of dopamine glucuronide resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a potent anti-inflammatory action .
  • Pharmacokinetics Study : A pharmacokinetic analysis demonstrated that dopamine glucuronide has a longer half-life compared to free dopamine, indicating its potential as a therapeutic agent with sustained effects .

Data Tables

PropertyValue
Molecular FormulaC23H31NO13
Molar Mass529.49 g/mol
SolubilityMethanol (soluble), Chloroform (partial)
AppearanceOff-white solid
Biological ActivityObservations
Neurotransmission ModulationRegulates dopamine levels
Antioxidant PropertiesProtects against oxidative stress
Anti-inflammatory EffectsReduces cytokine levels
Drug Metabolism ImpactAffects pharmacokinetics

Properties

CAS No.

62346-12-7

Molecular Formula

C₂₃H₃₁NO₁₃

Molecular Weight

529.49

Synonyms

4-(2-Aminoethyl)-2-hydroxyphenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate

Origin of Product

United States

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